molecular formula C22H16N2O2S B2808012 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 312755-77-4

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2808012
CAS RN: 312755-77-4
M. Wt: 372.44
InChI Key: SLQMXMNGSJECPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of N-substituted cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular formula of “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is C22H16N2O2S . The average mass is 372.440 Da and the monoisotopic mass is 372.093262 Da .


Chemical Reactions Analysis

Benzothiazole compounds have been found to exhibit a wide range of chemical reactivity. The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

References:

Mechanism of Action

While the specific mechanism of action for “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is not mentioned in the retrieved data, benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . Several drugs containing a benzothiazole nucleus are available in the market, including riluzole for the treatment of amyotrophic lateral sclerosis, ethoxzolamide for the treatment of glaucoma, and pramipexole for the treatment of Parkinson’s disease .

Future Directions

Benzothiazole derivatives have shown potential in various fields, especially in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” in these areas. Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.

properties

IUPAC Name

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14-6-5-9-18-19(14)23-22(27-18)24-21(26)17-12-10-16(11-13-17)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMXMNGSJECPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.